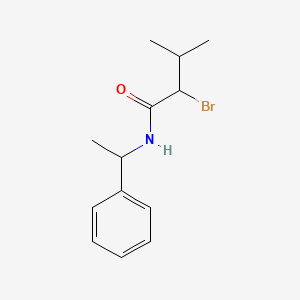![molecular formula C12H15F3N2 B3199474 1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine CAS No. 1016864-56-4](/img/structure/B3199474.png)
1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
Vue d'ensemble
Description
“1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine” is a chemical compound with the molecular formula C13H17F3N2 . It is a solid substance that should be stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl ring with a trifluoromethyl group . The molecular weight of this compound is 258.28 .Physical And Chemical Properties Analysis
“this compound” is a solid substance with a melting point of 90.42°C . It has a molecular weight of 258.28 and a molecular formula of C13H17F3N2 .Applications De Recherche Scientifique
Organic Synthesis and Chemical Intermediates
"1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine" and its derivatives are key intermediates in organic synthesis. For example, they are utilized in the synthesis of Repaglinide, a diabetes medication, through a process that includes Grignard reactions, oxidation, and piperidine substitution, showcasing the compound's role in creating therapeutically relevant molecules (Liu, Huang, & Zhang, 2011). Additionally, derivatives have been synthesized for the study of their photophysical properties, such as in the case of borondipyrromethene analogues, indicating their potential in developing new fluorescent probes and materials (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).
Polymer Science and Materials
In materials science, compounds with the trifluoromethyl phenyl group, similar to "this compound," have been used to synthesize novel fluorinated polyimides. These polyimides are noted for their high solubility in organic solvents, ability to form transparent films, and low dielectric constants, which are advantageous for electronic and optoelectronic applications (Chung, Tzu, & Hsiao, 2006).
Photophysical Properties
The influence of substituents on photophysical properties has been studied, revealing that certain amine analogues, when incorporated into fluorophores, exhibit varied fluorescence quantum yields and lifetimes based on the solvent's polarity. This property is crucial for designing fluorescent probes for sensing and imaging applications (Qin et al., 2005).
Chemical Reactions and Mechanisms
Research on chemical reactions involving compounds similar to "this compound" has led to discoveries in new reaction pathways and mechanisms. For instance, the synthesis of sulfonamides with acetylene and amines explores oxidative coupling processes, offering insights into the synthesis of complex organic compounds (Shainyan, Meshcheryakov, & Sterkhova, 2019).
Safety and Hazards
Orientations Futures
Piperidine derivatives, including “1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine”, have been utilized in different therapeutic applications and are a pivotal cornerstone in the production of drugs . Therefore, it is expected that many novel applications of this compound will be discovered in the future .
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with peripheral sensory trigeminal nerves . These nerves produce a neurotransmitter, a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It’s known that similar compounds can exhibit significant activity against sars-cov-2 rna-dependent rna polymerase (rdrp) after conducting receptor–ligand interaction studies .
Biochemical Pathways
Based on its potential interaction with the cgrp receptor, it may influence pain signaling pathways .
Pharmacokinetics
Its molecular weight of 24426 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Similar compounds have shown potential antiviral activities as hiv reverse transcriptase inhibitors .
Propriétés
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-6-4-10(16)5-7-17/h1-3,8,10H,4-7,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZUGFVQGGTLQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




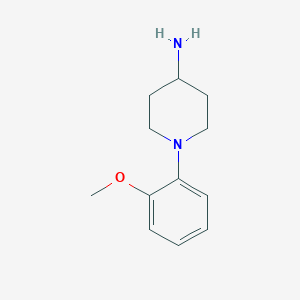
![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)
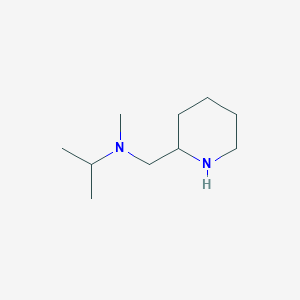

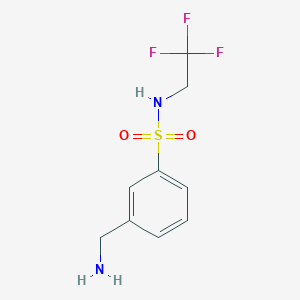

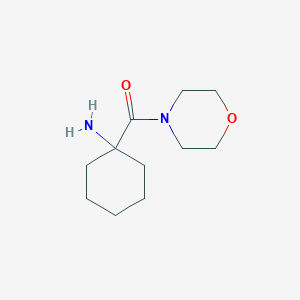
amine](/img/structure/B3199454.png)
![2-[(3-Bromophenyl)methanesulfonyl]propanoic acid](/img/structure/B3199461.png)
![2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid](/img/structure/B3199479.png)
